molecular formula C9H10N2O B8761949 2-(Methoxymethyl)imidazo[1,2-a]pyridine

2-(Methoxymethyl)imidazo[1,2-a]pyridine

Cat. No. B8761949
M. Wt: 162.19 g/mol
InChI Key: BBFMYWHMIVZUNS-UHFFFAOYSA-N
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Patent
US08969345B2

Procedure details

[step 2] To 2-(chloromethyl)imidazo[1,2-a]pyridine (4.04 g, 24 mmol) obtained in step 1 were added methanol (121 mL) and sodium methoxide (3.93 g, 73 mmol), and the mixture was stirred at 50° C. for 6 hr. The reaction was discontinued with water, and the mixture was extracted with chloroform and the extract was dried over sodium sulfate. Filtration and concentration under reduced pressure gave 2-(methoxymethyl)imidazo[1,2-a]pyridine (3.45 g, 88%).
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
121 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1.[CH3:12][OH:13].C[O-].[Na+]>O>[CH3:12][O:13][CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.04 g
Type
reactant
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Name
Quantity
121 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
3.93 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCC=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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